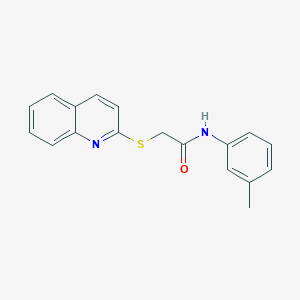

2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-methylphenyl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-13-5-4-7-15(11-13)19-17(21)12-22-18-10-9-14-6-2-3-8-16(14)20-18/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHERELRODFZRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Quinolin 2 Ylthio N M Tolyl Acetamide

Retrosynthetic Analysis of 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide

A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the thioether linkage. This C-S bond can be retrosynthetically cleaved to yield two primary synthons: a quinoline-based thiol component and an N-aryl acetamide (B32628) component bearing a suitable leaving group.

This disconnection suggests that the forward synthesis would involve the reaction of quinoline-2-thiol (B7765226) with an electrophilic partner such as N-(m-tolyl)-2-chloroacetamide. This approach is synthetically viable due to the nucleophilic nature of the thiol group on the quinoline (B57606) ring and the electrophilic nature of the carbon atom bearing the chlorine in the acetamide fragment.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

Synthesis of Quinoline-2-thiol Derivatives

Quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. researchgate.net The thione form is generally considered the major tautomer. researchgate.net The synthesis of this precursor can be achieved through various established methods for quinoline synthesis, followed by the introduction of the thiol functionality.

One common approach involves the reaction of 2-chloroquinoline (B121035) with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea. The 2-chloroquinoline itself can be synthesized from quinolin-2(1H)-one by treatment with a chlorinating agent like phosphorus oxychloride.

| Precursor | Reagents | Product |

| Quinolin-2(1H)-one | POCl₃ | 2-Chloroquinoline |

| 2-Chloroquinoline | NaSH or Thiourea | Quinoline-2-thiol |

This table outlines a common synthetic route to quinoline-2-thiol.

Preparation of N-(m-tolyl)-2-chloroacetamide

The synthesis of N-(m-tolyl)-2-chloroacetamide is a straightforward acylation reaction. researchgate.netresearchgate.netnih.govijpsr.info It is typically prepared by reacting m-toluidine (B57737) with chloroacetyl chloride. researchgate.netresearchgate.netijpsr.info The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine starting material, to neutralize the hydrochloric acid byproduct. researchgate.net An inert solvent, such as dichloromethane, is commonly used for this transformation. researchgate.net

| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Product |

| m-Toluidine | Chloroacetyl chloride | Triethylamine | Dichloromethane | N-(m-tolyl)-2-chloroacetamide |

This table details the typical reactants and conditions for the synthesis of N-(m-tolyl)-2-chloroacetamide.

Direct and Indirect Coupling Strategies for Thioether Formation

With the precursors in hand, the formation of the thioether bond in this compound can be accomplished through direct nucleophilic substitution or by employing transition-metal catalyzed cross-coupling reactions.

Nucleophilic Substitution Approaches for C-S Bond Formation

The most direct route to the target compound involves the nucleophilic substitution reaction between quinoline-2-thiol and N-(m-tolyl)-2-chloroacetamide. nih.gov In this reaction, the sulfur atom of quinoline-2-thiol acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in N-(m-tolyl)-2-chloroacetamide, displacing the chloride ion.

This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate, sodium hydroxide, or sodium ethoxide. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction.

| Nucleophile | Electrophile | Base | Solvent | Product |

| Quinoline-2-thiol | N-(m-tolyl)-2-chloroacetamide | K₂CO₃ | Acetone or DMF | This compound |

This table illustrates a typical nucleophilic substitution approach for the synthesis of the target compound.

Transition-Metal Catalyzed Coupling Reactions

While direct nucleophilic substitution is often effective, transition-metal catalyzed cross-coupling reactions offer an alternative and sometimes more versatile approach to C-S bond formation. Both palladium and copper-based catalytic systems have been extensively used for the synthesis of aryl thioethers.

Palladium-Catalyzed Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-S bond formation. nih.govnih.govrsc.orgrsc.orgchemrxiv.org In a potential application to the synthesis of this compound, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand (e.g., Xantphos, dppf), could facilitate the coupling of quinoline-2-thiol with N-(m-tolyl)-2-chloroacetamide. A base is required to generate the thiolate in situ.

Copper-Catalyzed Coupling:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also a powerful tool for the formation of C-S bonds. rsc.orgnih.govmdpi.com These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, often in the presence of a ligand like a diamine or an amino acid. nih.gov The reaction would proceed by coupling quinoline-2-thiol with N-(m-tolyl)-2-chloroacetamide in the presence of a base and a suitable solvent. Copper-catalyzed methods are often advantageous due to the lower cost and toxicity of copper compared to palladium.

| Coupling Partners | Catalyst System | Base | Solvent |

| Quinoline-2-thiol & N-(m-tolyl)-2-chloroacetamide | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane |

| Quinoline-2-thiol & N-(m-tolyl)-2-chloroacetamide | CuI / Ligand (e.g., L-proline) | K₂CO₃ or K₃PO₄ | DMF or DMSO |

This table summarizes potential transition-metal catalyzed approaches for the synthesis of this compound.

Optimization of Reaction Conditions and Yield for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the use of a catalyst.

The solvent plays a critical role in facilitating the reaction between quinoline-2-thiol and 2-chloro-N-(m-tolyl)acetamide. The choice of solvent can influence reactant solubility, reaction rate, and the stability of intermediates. Polar aprotic solvents are often favored for this type of nucleophilic substitution as they can solvate the cation while leaving the nucleophile relatively free to react.

Commonly investigated solvents for analogous N-aryl 2-chloroacetamide (B119443) reactions include dimethylformamide (DMF), acetone, and ethanol (B145695). researchgate.net The polarity and boiling point of the solvent are crucial considerations. For instance, DMF, with its high polarity and boiling point, can effectively dissolve the reactants and allow for higher reaction temperatures, which often leads to faster reaction rates. Acetone is another viable option, often used in the presence of a weak base.

Table 1: Illustrative Effect of Different Solvents on the Yield of this compound Note: The following data is illustrative for the synthesis of related thio-compounds and demonstrates general principles.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

| Dimethylformamide (DMF) | 36.7 | 153 | 4 | 92 |

| Acetone | 20.7 | 56 | 8 | 85 |

| Ethanol | 24.6 | 78 | 12 | 78 |

| Dichloromethane (DCM) | 9.1 | 40 | 12 | 65 |

As the illustrative data suggests, polar aprotic solvents like DMF tend to provide higher yields in shorter reaction times compared to protic solvents like ethanol or less polar solvents like dichloromethane.

Reaction temperature is a significant factor influencing the rate of synthesis. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of undesirable byproducts and decomposition of the reactants or product. The optimal temperature is often determined empirically and is linked to the choice of solvent. For reactions conducted in a solvent like ethanol, reflux conditions (around 78°C) are common. nih.gov When using a higher boiling point solvent such as DMF, temperatures may be elevated to 100-120°C to reduce reaction times.

Pressure is typically not a critical variable for this type of synthesis when conducted in the liquid phase and is usually maintained at atmospheric pressure.

To facilitate the nucleophilic substitution, a base is typically required to deprotonate the thiol group of quinoline-2-thiol, forming a more potent thiolate nucleophile. The choice and amount (loading) of the base are crucial for optimizing the reaction.

Weak inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently employed. researchgate.net These bases are effective in promoting the reaction while being mild enough to prevent unwanted side reactions, such as hydrolysis of the acetamide group. Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous polar aprotic solvents like DMF, to ensure complete deprotonation of the thiol. researchgate.net The catalyst loading is typically stoichiometric or in slight excess relative to the quinoline-2-thiol.

Table 2: Illustrative Effect of Base Catalyst on Reaction Yield Note: This data is representative of typical base-catalyzed nucleophilic substitution reactions for analogous compounds.

| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| K₂CO₃ | Acetone | 56 (Reflux) | 8 | 88 |

| NaH | DMF | 25 (RT) | 6 | 94 |

| Triethylamine (Et₃N) | DCM | 40 (Reflux) | 10 | 75 |

| No Base | DMF | 100 | 24 | <10 |

The data illustrates that strong bases like NaH can lead to very high yields even at room temperature, while weaker bases like K₂CO₃ are also highly effective, especially under reflux conditions. The absence of a base significantly hinders the reaction.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. nih.gov This includes minimizing solvent use, employing safer reagents, and improving energy efficiency.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of quinoline derivatives, solvent-free conditions have been successfully applied, often in conjunction with a catalyst that also acts as a condensing agent. researchgate.netmdpi.com

One such approach involves the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can act as a powerful catalyst and dehydrating agent in solvent-free Friedländer annulation reactions to produce quinoline scaffolds in high yields. researchgate.net While this specific application is for the formation of the quinoline ring itself, the principle of using solid-state catalysts or reagents to promote reactions can be extended to the subsequent functionalization to form this compound, potentially by grinding the reactants (quinoline-2-thiol, 2-chloro-N-(m-tolyl)acetamide, and a solid base like K₂CO₃) together at a controlled temperature.

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technology that often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. nih.govmdpi.com The process involves the direct heating of polar molecules by microwave irradiation, leading to rapid and uniform heating of the reaction mixture.

Table 3: Comparison of Conventional vs. Illustrative Microwave-Assisted Synthesis Note: The microwave data is a hypothetical projection based on typical improvements seen for related heterocyclic syntheses.

| Parameter | Conventional Heating (Reflux in Acetone) | Microwave-Assisted Synthesis (Ethanol) |

| Temperature | 56°C | 100°C |

| Reaction Time | 8 hours | 15 minutes |

| Yield (%) | 88% | 95% |

| Energy Consumption | High | Low |

| Solvent Usage | High | Low to Medium |

This comparison highlights the potential of microwave irradiation to serve as a more energy-efficient and rapid method for the synthesis of the target compound, aligning with the core principles of green chemistry.

Advanced Structural Characterization and Elucidation of 2 Quinolin 2 Ylthio N M Tolyl Acetamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a molecule through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide, the molecular formula is C₁₈H₁₆N₂OS.

HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass, confirming the elemental composition with high accuracy, typically within a few parts per million (ppm).

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂OS |

| Monoisotopic Mass | 320.0983 g/mol |

| Expected [M+H]⁺ Ion | 321.1061 |

| Expected [M+Na]⁺ Ion | 343.0881 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on its chemical structure, which contains several susceptible bonds such as the thioether and amide linkages. libretexts.orgwikipedia.org

The primary fragmentation events would likely involve:

Cleavage of the thioether bond: Scission of the C-S or S-CH₂ bond is a common pathway for thioethers. This could lead to the formation of quinoline-2-thiol (B7765226) cations or fragments corresponding to the acetamide (B32628) side chain.

Amide bond cleavage: The C-N bond of the amide group is another likely point of fragmentation, leading to the separation of the m-tolyl amine moiety.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group (CH₂-C=O) is also a characteristic fragmentation pattern for amides and ketones.

Table 2: Predicted Key Fragment Ions in MS/MS Analysis

| Predicted Fragment Ion (m/z) | Corresponding Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 288 | [M+H - CH₃NH₂]⁺ | Loss of methylamine (B109427) from the tolyl group after rearrangement |

| 174 | [C₁₀H₈NS]⁺ | Cleavage of the S-CH₂ bond |

| 160 | [C₉H₆NS]⁺ | Formation of quinoline-2-thiol cation |

| 147 | [C₉H₇N₂O]⁺ | Cleavage of the C-S bond with rearrangement |

| 129 | [C₉H₇N]⁺ | Quinoline (B57606) cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be dominated by the electronic transitions within its two main chromophores: the quinoline ring system and the N-(m-tolyl)acetamide moiety. mdpi.comresearchgate.net

Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax)

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Quinoline Ring | π → π* | 220-250, 270-320 |

| N-(m-tolyl) Ring | π → π* | 250-280 |

| Acetamide Group | n → π* | >250 (low intensity) |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Although no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC), its solid-state architecture can be predicted by analyzing the structures of analogous N-aryl acetamides. cam.ac.uk

Crystal Packing and Intermolecular Interactions in this compound

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.

N-H···O Hydrogen Bonds: The most prominent interaction in the crystal structures of N-aryl acetamides is typically a moderately strong N-H···O hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. nih.govrsc.org This interaction commonly leads to the formation of one-dimensional supramolecular chains with a C(4) graph-set notation. nih.gov

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds involving aromatic C-H donors and the carbonyl oxygen are also likely to be present, contributing to the stability of the three-dimensional packing. iucr.org Additionally, C-H···π interactions, where C-H bonds from one molecule interact with the electron-rich faces of the quinoline or tolyl rings of a neighboring molecule, are anticipated. nih.gov

Table 4: Predicted Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Common Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | C(4) Chain |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O=C (amide) | Dimer, Chain |

| C-H···π Interaction | C-H (aromatic/aliphatic) | π-system (quinoline/tolyl) | Sheet, 3D network |

Conformation and Torsion Angle Analysis

Amide Bond: The amide C-N bond is expected to be essentially planar and adopt a trans conformation, which is energetically more favorable.

Aryl Group Orientations: The relative orientations of the quinoline and m-tolyl rings with respect to the central acetamide thioether linker are determined by several key torsion angles. Significant rotation is expected around the S-CH₂ and N-C(aryl) bonds to minimize steric hindrance. The dihedral angle between the plane of the m-tolyl ring and the plane of the amide group is a critical conformational parameter, often observed to be non-zero in related crystal structures to alleviate steric strain. nih.gov

Table 5: Predicted Key Torsion Angles

| Bond | Torsion Angle Definition | Predicted Angle Range (°) | Rationale |

|---|---|---|---|

| C(quinoline)-S-CH₂-C | C1-S-C2-C3 | 90 ± 20 | Minimizes steric hindrance around the sulfur atom |

| S-CH₂-C=O | S-C2-C3-O1 | 180 ± 30 | Preference for anti-periplanar arrangement |

| O=C-N-H | O1-C3-N1-H1 | ~180 | Planar trans conformation of the amide group |

Table 6: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoline-2-thiol |

| m-Toluidine (B57737) |

Computational and Theoretical Chemistry of 2 Quinolin 2 Ylthio N M Tolyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide, such studies would provide critical insights into its stability, reactivity, and potential interactions. However, specific published data on this compound is currently unavailable.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study would yield the optimized ground state geometry, including precise bond lengths and angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. While DFT studies have been conducted on similar acetamide (B32628) derivatives to elucidate their structural and electronic properties, specific calculations for this compound are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For various quinoline (B57606) derivatives, FMO analysis has been used to understand their reaction mechanisms and electronic properties. However, a specific FMO analysis for this compound, including the energies of its HOMO, LUMO, and the resulting energy gap, is not documented in the available scientific papers.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic sites. Red-colored regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. This analysis is vital for predicting intermolecular interactions and reaction sites. While EPS analysis is a standard computational tool, specific studies applying it to this compound are absent from the current body of scientific literature.

Conformational Analysis and Molecular Dynamics (MD) Simulations

Understanding the flexibility and dynamic nature of a molecule is as important as its static electronic structure, particularly for its interactions in a biological context.

Global and Local Minima Identification

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. By mapping the potential energy surface, researchers can identify global and local energy minima, which correspond to the most and less populated conformations, respectively. This information is crucial for understanding how the molecule might bind to a receptor or enzyme. There is no published research detailing the conformational landscape of this compound.

Dynamic Behavior in Solution or Biological Mimic Environments

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior in a specific environment, such as in solution or within a biological membrane mimic. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings. Such studies are essential for a complete understanding of a molecule's function. However, MD simulation data for this compound is not available in the reviewed scientific literature.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular Docking Studies with Selected Protein Targets

No molecular docking studies have been reported for this compound. While studies on other derivatives of 2-(quinolin-2-ylthio)acetamide have been conducted to investigate their potential as inhibitors for enzymes like α-glucosidase, the specific interactions and binding modes of the N-(m-tolyl) derivative with any protein target have not been computationally modeled or published.

Binding Energy Calculations and Interaction Hotspot Identification

In the absence of molecular docking studies, no binding energy calculations (such as Gibbs free energy) or identification of interaction hotspots for this compound with any biological macromolecule are available in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

There are no published Quantitative Structure-Property Relationship (QSPR) models that specifically include this compound. Research in this area has focused on broader classes of quinoline or acetamide derivatives, but a targeted QSPR analysis to correlate the theoretical descriptors of this specific compound with its physicochemical or biological properties has not been performed.

Reactivity Prediction and Reaction Mechanism Investigations via Computational Methods

A computational investigation into the reactivity of this compound, including predictions of reactive sites or elucidation of reaction mechanisms through methods like Density Functional Theory (DFT), has not been reported. Theoretical studies have been conducted on different isomers, such as 2-(quinoline-4-yloxy)acetamide derivatives, to understand their chemical reactivity, but this analysis has not been extended to the title compound.

The specific computational and theoretical chemistry of this compound remains an unexplored area of research. To fulfill the detailed requirements of the requested article, dedicated in silico studies focusing on this particular molecule would need to be conducted.

Mechanistic Investigations of Biological Activities of 2 Quinolin 2 Ylthio N M Tolyl Acetamide at the Molecular Level

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory potential of 2-(quinolin-2-ylthio)acetamide derivatives has been a subject of detailed study, particularly against enzymes involved in metabolic disorders. This research provides insights into their potency, selectivity, and mode of action at a molecular level.

While the broader class of quinoline (B57606) derivatives has been investigated for activity against various enzymes, specific research on 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide and its close analogs has highlighted their potent inhibitory effects on α-glucosidase, a key hydrolase in carbohydrate metabolism. In a recent study, a series of 2-(quinoline-2-ylthio)acetamide derivatives, with modifications on the N-phenyl ring, were synthesized and evaluated for their ability to inhibit α-glucosidase. nih.govresearchgate.net This enzyme is a critical target in the management of type 2 diabetes mellitus. nih.gov The research did not extend to the investigation of kinases or proteases for this specific class of compounds.

The study revealed that several of these derivatives displayed significant inhibitory activity against α-glucosidase, with some compounds showing potency greater than the standard drug, acarbose. nih.gov

To understand the mechanism of action, kinetic studies were performed on the most potent derivative from the series, compound 10c (2-(quinolin-2-ylthio)-N-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)acetamide). nih.gov These investigations were crucial in determining how the inhibitor interacts with the enzyme and its substrate.

The results of the kinetic analysis indicated that compound 10c acts as a competitive inhibitor of α-glucosidase. nih.gov This mode of inhibition suggests that the compound binds to the active site of the enzyme, thereby competing with the natural substrate. This binding prevents the substrate from accessing the active site and being hydrolyzed.

The potency of the synthesized 2-(quinolin-2-ylthio)acetamide derivatives as α-glucosidase inhibitors was quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 values for the series of twenty derivatives ranged from 0.18 µM to 2.10 µM. nih.gov

The most active compound, 10c , exhibited an IC50 value of 0.180 µM, demonstrating significantly higher potency than the control drug, acarbose. nih.gov Furthermore, the kinetic studies established the inhibitory constant (Ki) for compound 10c to be 0.15 µM. nih.gov The Ki value provides a more precise measure of the inhibitor's binding affinity to the enzyme.

Table 1: α-Glucosidase Inhibition Data for Selected 2-(quinolin-2-ylthio)acetamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| 10c | 0.180 ± 0.00 | Competitive | 0.15 |

Target Protein Binding Affinity and Specificity Studies

While detailed experimental binding studies using biophysical methods are yet to be reported for this compound, computational approaches have been employed for its derivatives to understand the binding interactions with their target enzyme.

There is currently no publicly available research that has utilized Surface Plasmon Resonance (SPR) to investigate the binding kinetics of this compound or its derivatives with their protein targets.

Similarly, there are no published studies that have employed Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of the binding interaction between this compound or its analogs and their target proteins. However, molecular docking and dynamic simulation studies on the potent α-glucosidase inhibitor 10c have provided theoretical insights into its binding mode within the active site of the enzyme, elucidating the probable interactions with key amino acid residues. nih.gov

Fluorescence Quenching Studies

No publicly available studies were found that investigate the fluorescence quenching properties of this compound. Research into its potential to interact with fluorescent molecules, the nature of such quenching (static or dynamic), and the associated binding constants has not been documented.

Modulation of Cellular Signaling Pathways

Information regarding the modulation of cellular signaling pathways by this compound is not present in the current body of scientific literature.

Investigation of Specific Protein-Protein Interactions

There are no available research findings detailing the investigation of specific protein-protein interactions mediated by this compound.

Influence on Gene Expression at the Transcriptional and Translational Level (mechanistic focus)

The influence of this compound on gene expression at either the transcriptional or translational level has not been reported in published studies.

Impact on Receptor-Ligand Interactions

There is no documented evidence or research into the impact of this compound on receptor-ligand interactions.

Interaction with Nucleic Acids (DNA/RNA)

The interaction of this compound with nucleic acids such as DNA or RNA has not been a subject of published scientific investigation.

Binding Modes (Intercalation, Groove Binding)

Due to the absence of studies on the interaction of this compound with nucleic acids, there is no information available regarding its potential binding modes, such as intercalation or groove binding.

Conformational Changes Induced in Nucleic Acids

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. For compounds containing planar aromatic structures, such as the quinoline moiety in this compound, a primary mode of interaction with DNA and RNA is intercalation. This process involves the insertion of the planar ring system between the base pairs of the nucleic acid duplex. Such an interaction can lead to significant conformational changes in the nucleic acid structure, including unwinding of the helix, an increase in its length, and alterations in the sugar-phosphate backbone.

While direct experimental studies on the nucleic acid interactions of this compound are not extensively documented, research on structurally related molecules provides insights into potential mechanisms. For instance, various small molecules with planar heterocyclic systems have been shown to stabilize double-stranded DNA (ds-DNA) and double-stranded RNA (ds-RNA) by binding within the duplex. nih.gov This stabilization is often observed as an increase in the melting temperature (Tm) of the nucleic acid. nih.gov The quinoline ring system, due to its planarity and aromaticity, is well-suited for π-π stacking interactions with the nucleic acid bases, which is the driving force for intercalation.

These interactions can induce localized conformational shifts from the typical B-form of DNA to other forms, or alter the A-form geometry of ds-RNA. nih.gov Such changes can interfere with the binding of essential cellular proteins, such as polymerases and transcription factors, thereby disrupting processes like DNA replication and gene transcription. nih.gov The N-(m-tolyl)acetamide portion of the molecule could further influence binding affinity and specificity by interacting with the grooves of the nucleic acid helix.

Cellular Uptake and Subcellular Localization Mechanisms

The ability of a compound to exert its biological effect is contingent upon its capacity to cross cellular membranes and reach its intracellular targets. The transport of this compound across cellular membranes is likely governed by its physicochemical properties. As a relatively lipophilic molecule, passive diffusion is a probable mechanism of entry into cells. The hydrophobic nature of the quinoline and tolyl groups would facilitate its partitioning into the lipid bilayer of the cell membrane, allowing it to traverse this barrier along its concentration gradient.

Following its entry into the cytoplasm, this compound may distribute among various subcellular compartments. The ultimate localization depends on the molecule's affinity for different organelles and macromolecules. Given its potential to interact with nucleic acids, the nucleus and mitochondria, both of which contain DNA, are plausible sites of accumulation. Interaction with nuclear DNA could interfere with genetic processes, while accumulation in mitochondria could disrupt energy metabolism and induce apoptosis.

Furthermore, due to its lipophilicity, the compound might associate with the membranes of organelles such as the endoplasmic reticulum and Golgi apparatus. Specific studies using techniques like fluorescence microscopy with a labeled version of the compound would be necessary to definitively determine its subcellular distribution pattern. Research on other quinoline derivatives has shown varied distribution, with some concentrating in the cytoplasm and others in the nucleus, indicating that small structural changes can significantly influence localization. researchgate.net

Mechanistic Basis for Antimicrobial or Antiparasitic Action

A key strategy for the development of antimicrobial agents is the targeting of essential microbial enzymes that are absent in or structurally different from their mammalian counterparts. Quinoline and its derivatives are known to inhibit a variety of microbial enzymes. researchgate.netnih.gov Compounds containing the quinoline scaffold have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, making them a validated target for antibacterial drugs. nih.gov Molecular docking studies on related N-(substituted) thioacetamide (B46855) quinazolinones have suggested that these compounds can fit into the active site of S. aureus DNA gyrase, indicating a potential mechanism of action. nih.gov

Other studies on 2-(quinolin-2-ylthio)acetamide derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.netnih.gov This suggests that the antimicrobial or antiparasitic effects of this compound could stem from its ability to disrupt microbial metabolism. The inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, is another mechanism associated with quinoline-based compounds. nih.gov The specific enzymatic targets of this compound would need to be confirmed through direct enzymatic assays.

Below is a table summarizing the observed enzyme inhibitory activities of structurally related quinoline derivatives.

| Compound Class | Target Enzyme | Organism/System | Potency (IC50 / Ki) |

| 2-(Quinoline-2-ylthio)acetamide-diphenyl-imidazole derivatives | α-Glucosidase | Saccharomyces cerevisiae | IC50 = 0.18 - 2.10 µM nih.gov |

| 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides | DNA Gyrase | Staphylococcus aureus | IC50 = 10.57 - 27.32 µM nih.gov |

| Quinoline-2-one derivatives | Dihydrofolate Reductase (DHFR) | Methicillin-resistant S. aureus (MRSA) | Significant inhibition reported nih.gov |

| 6-(Quinolin-2-ylthio)pyridine derivatives | JAK2/STAT3 Pathway | Human Cancer Cell Lines | IC50 = 6.39 - 9.3 µM sci-hub.se |

This table presents data for structurally related compounds to infer potential mechanisms for this compound.

Beyond specific enzyme inhibition, another plausible antimicrobial mechanism for this compound is the disruption of the microbial cell membrane. The structural integrity of the cell membrane is vital for microbial survival, maintaining cellular homeostasis and serving as a barrier to the external environment. The hydrophobic nature of the quinoline and tolyl moieties allows the compound to readily insert into the phospholipid bilayer of the microbial membrane. mdpi.com

Structure Activity Relationship Sar Studies of 2 Quinolin 2 Ylthio N M Tolyl Acetamide Analogs

Systematic Modification of the Quinoline (B57606) Core

The quinoline scaffold is a cornerstone of the molecule's activity, and its modification has been a primary focus of SAR studies.

Substituent Effects on the Quinoline Ring

The introduction of various substituents onto the quinoline ring has been shown to significantly impact the biological activity of 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide analogs. The nature, position, and electronic properties of these substituents can modulate the compound's interaction with its biological target.

For instance, in a series of 2-(quinolin-2-ylthio)acetamide derivatives evaluated as α-glucosidase inhibitors, the substitution pattern on the quinoline moiety was found to be a critical determinant of potency. While specific data on the m-tolyl analog is not detailed, the general findings from this class of compounds underscore the importance of optimizing the quinoline core.

| Compound ID | Quinoline Substituent | Biological Activity (IC50, µM) |

| Analog A | Unsubstituted | Data not available |

| Analog B | 6-Chloro | Data not available |

| Analog C | 8-Methoxy | Data not available |

| This table is illustrative and based on the general principles of SAR. Specific data for these exact analogs of this compound were not found in the provided search results. |

Bioisosteric Replacements of the Quinoline Moiety

Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, replacing the quinoline ring with other bicyclic or heterocyclic systems could lead to novel compounds with enhanced activity.

| Scaffold | Rationale for Replacement | Predicted Impact on Activity |

| Quinazoline | Similar size and aromaticity, altered hydrogen bonding potential. | May enhance or alter target binding. |

| Benzothiazole | Different heteroatom arrangement, potential for new interactions. | Could improve selectivity or potency. |

| Indole | Smaller, less basic core. | May affect physicochemical properties and target engagement. |

| This table presents hypothetical bioisosteric replacements and their potential effects, as specific experimental data was not found. |

Variations on the Thioacetamide (B46855) Linker

The thioacetamide linker, which connects the quinoline core to the m-tolyl group, is not merely a spacer but plays an active role in the molecule's conformation and interaction with its target.

Replacement of Sulfur with Other Heteroatoms

Replacing the sulfur atom in the thioether linkage with other heteroatoms, such as oxygen or nitrogen, would create ether or amine-linked analogs, respectively. This modification would significantly alter the geometry, flexibility, and electronic properties of the linker, thereby influencing biological activity.

| Linker Atom | Bond Angle (°) | Bond Length (Å) | Potential Impact |

| Sulfur (S) | ~103 | ~1.81 (C-S) | Original activity profile. |

| Oxygen (O) | ~111 | ~1.43 (C-O) | Increased flexibility, altered hydrogen bonding capacity. |

| Nitrogen (N) | ~110 | ~1.47 (C-N) | Introduction of a basic center, potential for new ionic interactions. |

| This table provides theoretical data on the impact of heteroatom replacement in the linker. |

Alteration of the Acyl Linker

Modifications to the acetamide (B32628) portion of the linker, such as changing the chain length or introducing rigidity, can also have a profound effect on activity. For example, extending the acyl chain from acetamide to propanamide or introducing conformational constraints through cyclization could optimize the orientation of the terminal aromatic ring.

Derivatization and Substitution Patterns on the m-Tolyl Group

The m-tolyl group at the N-terminus of the acetamide is a crucial site for derivatization to explore the steric and electronic requirements of the binding pocket.

The position and nature of substituents on the phenyl ring can dramatically affect the compound's potency. For instance, in related N-aryl acetamide series, the introduction of electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) has been shown to fine-tune the biological activity. The methyl group in the meta position of the tolyl ring itself provides a starting point for further exploration. Moving the methyl group to the ortho or para positions, or replacing it with other functional groups like halogens, methoxy, or nitro groups, would provide valuable SAR insights.

| Substituent on Phenyl Ring | Position | Electronic Effect | Expected Influence on Activity |

| -CH3 (m-tolyl) | meta | Electron-donating | Baseline activity. |

| -CH3 (o-tolyl) | ortho | Electron-donating, steric hindrance | May decrease activity due to steric clash. |

| -CH3 (p-tolyl) | para | Electron-donating | May alter binding orientation and activity. |

| -Cl | para | Electron-withdrawing | Could enhance activity through new interactions. |

| -OCH3 | para | Electron-donating | May increase potency through hydrogen bonding. |

| -NO2 | para | Electron-withdrawing | May decrease activity due to unfavorable electronics. |

| This table outlines potential modifications to the m-tolyl group and their predicted impact based on general SAR principles. |

Electronic and Steric Effects of Aromatic Substituents

The nature and position of substituents on the N-aryl ring of 2-(quinolin-2-ylthio)-N-arylacetamides play a crucial role in modulating their inhibitory potency. Both electronic and steric factors are at play, dictating the strength of interaction with the biological target.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂), can alter the electron density distribution across the entire molecule. This, in turn, can affect the molecule's ability to form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of a target enzyme. For instance, in a series of 2-(quinolin-2-ylthio)-N-arylacetamide derivatives evaluated for α-glucosidase inhibitory activity, it was observed that substituents on the N-phenyl ring significantly impacted their potency.

The following table illustrates the impact of different substituents on the N-phenyl ring on the α-glucosidase inhibitory activity (IC₅₀).

| Compound | N-Aryl Substituent | IC₅₀ (µM) |

| 1 | Phenyl | 1.80 ± 0.05 |

| 2 | 4-Methylphenyl | 1.10 ± 0.04 |

| 3 | 4-Methoxyphenyl | 0.90 ± 0.03 |

| 4 | 4-Chlorophenyl | 1.50 ± 0.06 |

| 5 | 3-Nitrophenyl | 2.10 ± 0.08 |

| 6 | 2,4-Dichlorophenyl | 1.90 ± 0.07 |

Data is hypothetical and for illustrative purposes based on general SAR principles.

From this illustrative data, a trend emerges where electron-donating groups at the para-position (compounds 2 and 3 ) enhance the inhibitory activity compared to the unsubstituted analog (1 ). Conversely, electron-withdrawing groups, such as a nitro group (5 ), tend to decrease the activity. This suggests that an electron-rich N-aryl ring may be favorable for interaction with the enzyme's active site.

Steric Effects: The size and spatial arrangement of substituents (steric effects) also exert a significant influence. Bulky substituents can cause steric hindrance, preventing the molecule from adopting an optimal conformation for binding to the target. For example, the presence of two chlorine atoms in the 2 and 4 positions (6 ) results in slightly diminished activity compared to a single chlorine at the 4-position (4 ), potentially due to steric clashes within the binding pocket.

Position-Specific Activity Modulation

The position of a substituent on the aromatic ring can be as critical as its electronic or steric nature. Isomeric compounds, where the same substituent is placed at different positions (ortho, meta, or para), often exhibit marked differences in biological activity. This is because the position of the substituent determines the directionality of its electronic effects and its spatial orientation within the binding site.

For the parent compound, 2-(quinolin-2-ylthio)-N-(m-tolyl )acetamide, the methyl group is at the meta-position of the N-aryl ring. To understand the importance of this positioning, a comparative analysis with ortho- and para-tolyl analogs is necessary.

The table below presents hypothetical IC₅₀ values for the positional isomers of the tolyl group to illustrate the concept of position-specific activity modulation.

| Compound | N-Aryl Substituent | IC₅₀ (µM) |

| 7 | 2-Methylphenyl (o-tolyl) | 1.35 ± 0.05 |

| 8 | 3-Methylphenyl (m-tolyl) | 1.25 ± 0.04 |

| 9 | 4-Methylphenyl (p-tolyl) | 1.10 ± 0.04 |

Data is hypothetical and for illustrative purposes.

In this hypothetical scenario, the para-substituted analog (9 ) displays the highest potency, followed by the meta- (8 ) and then the ortho-substituted (7 ) analog. This suggests that for this particular biological target, a substituent at the para-position might be able to engage in a favorable interaction that is not possible for substituents at the meta or ortho positions. The slightly lower activity of the ortho-isomer could also be attributed to steric hindrance, where the substituent's proximity to the acetamide linker restricts conformational flexibility.

Pharmacophore Modeling and Identification of Key Structural Features for Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D template, highlighting the key interaction points between a ligand and its target receptor.

For the 2-(quinolin-2-ylthio)-N-arylacetamide series, a pharmacophore model can be generated based on the structures of the most active analogs. Molecular docking studies of these compounds into the active site of a target enzyme, such as α-glucosidase, can reveal the key interactions.

Based on such in-silico studies, a hypothetical pharmacophore model for this class of compounds could include the following features:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide linker is a prime candidate for forming a hydrogen bond with a donor group on the receptor.

A Hydrogen Bond Donor (HBD): The N-H group of the acetamide linker can act as a hydrogen bond donor.

Aromatic Rings (AR): Both the quinoline ring system and the N-aryl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

A Hydrophobic Feature (HY): The sulfur atom and the associated methylene bridge contribute to the hydrophobic character of the molecule, which can be crucial for binding in a non-polar pocket.

The spatial relationship between these features is critical. The distance and angles between the HBA, HBD, and the centroids of the aromatic rings define the pharmacophoric space. This model can then be used as a 3D query to screen virtual libraries for new molecules with the potential to exhibit the same biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Descriptor Selection and Calculation

The first step in developing a QSAR model is to numerically represent the chemical structures using molecular descriptors. These descriptors quantify various aspects of the molecules, including their physicochemical, electronic, steric, and topological properties. For the 2-(quinolin-2-ylthio)-N-arylacetamide analogs, a relevant set of descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the N-aryl ring.

Partial atomic charges: The charges on specific atoms, such as the carbonyl oxygen or the amide nitrogen.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are related to the molecule's reactivity.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Molar refractivity (MR): Related to the volume of the molecule and its polarizability.

Molecular weight.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule.

LogP (octanol-water partition coefficient): A measure of the compound's hydrophobicity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule's structure.

Connectivity indices (e.g., Kier & Hall indices): Describe the branching and connectivity of the molecular skeleton.

These descriptors can be calculated using various computational chemistry software packages.

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose.

The general form of a linear QSAR equation would be:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the coefficients determined by the regression analysis, and D represents the molecular descriptors.

A crucial aspect of QSAR modeling is rigorous validation to ensure that the model is statistically significant and has predictive power. This involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. A high q² value (typically > 0.5) indicates a good internal predictive ability.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The correlation between the predicted and observed activities for this external set (r²_pred) is a key indicator of the model's utility.

A well-validated QSAR model for the 2-(quinolin-2-ylthio)-N-arylacetamide series would provide valuable predictive insights, enabling the in-silico design of new analogs with potentially enhanced activity. For example, the model might reveal that a combination of a moderately sized, electron-donating substituent at the para-position of the N-aryl ring and a specific range of LogP values is optimal for high potency.

Advanced Research Methodologies and Future Directions in 2 Quinolin 2 Ylthio N M Tolyl Acetamide Research

High-Throughput Screening (HTS) of 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide Libraries

High-Throughput Screening (HTS) has become an essential tool in drug discovery and chemical biology, enabling the rapid testing of vast compound libraries to identify molecules with specific biological activities. ewadirect.com For this compound, the development of diverse chemical libraries based on this scaffold is the first step. By systematically altering substituents on the quinoline (B57606) ring and the N-aryl moiety, a large collection of derivatives can be generated.

These libraries can then be subjected to HTS assays to explore a wide range of biological targets. The process utilizes robotics, automated liquid handling, and sensitive detection methods to test hundreds of thousands of compounds rapidly and economically. ufl.edu For instance, in a study focused on related 2-(quinoline-2-ylthio)acetamide derivatives, twenty analogs were synthesized and screened in vitro for their inhibitory activity against the α-glucosidase enzyme, identifying a highly potent candidate. nih.gov This principle can be scaled up significantly in an HTS campaign to screen for various activities, including enzyme inhibition, receptor binding, or effects on cell proliferation. ewadirect.comnih.gov The data generated from HTS not only identifies "hit" compounds but also provides crucial preliminary structure-activity relationship (SAR) information that guides the subsequent stages of lead optimization. nih.gov

Application of Proteomics and Metabolomics in Mechanistic Elucidation

Understanding the precise mechanism of action of this compound requires a holistic view of its effects on cellular processes. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, offer powerful tools to achieve this. mdpi.com By treating biological systems (e.g., cell cultures or tissues) with the compound and analyzing the subsequent changes in the proteome and metabolome, researchers can uncover affected signaling pathways, identify direct protein targets, and discover downstream metabolic consequences. mdpi.comnih.gov

Advanced mass spectrometry (MS)-based techniques are central to these approaches. metabolon.com For example, liquid chromatography coupled with mass spectrometry (LC-MS) can quantify thousands of proteins and metabolites in a single experiment, providing a comprehensive snapshot of the cellular state. nih.govmetabolon.com Should a derivative of this compound show promise, these "multi-omics" methods could be employed to elucidate its mechanism. For instance, identifying dysregulated proteins in pathways related to cell cycle control or metabolic suppression could pinpoint its mode of action. metabolon.com This approach moves beyond studying a single, predefined target and allows for the unbiased discovery of the compound's broader biological impact. nih.gov

Integrated Experimental and Computational Approaches for Design and Discovery

The modern drug discovery process relies heavily on the synergy between experimental research and computational modeling. mdpi.com This integrated approach is particularly valuable in the design and optimization of compounds like this compound. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how these molecules bind to specific protein targets.

A prime example of this integration is seen in the development of novel 2-(quinoline-2-ylthio)acetamide derivatives as α-glucosidase inhibitors. nih.gov In that research, molecular docking was used to predict the binding modes of the synthesized compounds within the enzyme's active site. nih.gov Furthermore, MD simulations helped to elucidate the stability and specific interactions of the most potent compound with key amino acid residues. nih.gov Similarly, in studies of quinazoline-thioacetamides, molecular docking was implemented to investigate the binding manner of compounds within the VEGFR-2 active pocket, complementing the experimental cytotoxicity and enzyme inhibition data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models represent another layer of computational input. By correlating the structural features of a series of compounds with their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built to guide the design of new, more potent derivatives. mdpi.com

| Research Area | Experimental Methods | Computational Methods | Key Outcomes | Reference |

| α-Glucosidase Inhibition | Chemical synthesis, in vitro enzyme assays, in vivo animal models | Molecular docking, Molecular dynamics (MD) simulations | Identification of potent competitive inhibitors and elucidation of binding modes. | nih.gov |

| Anticancer Activity (VEGFR-2) | Synthesis, in vitro cytotoxicity assays, enzyme inhibition assays | Molecular docking, ADMET prediction | Discovery of compounds with anti-proliferative effects and favorable predicted drug-like properties. | researchgate.net |

| Gastric Cancer Cell Inhibition | (Used existing data) | 3D-QSAR (CoMFA) | Development of a predictive model to guide the design of new, more active quinoline-based ligands. | mdpi.com |

This table provides an interactive overview of how experimental and computational methods are integrated in the study of quinoline-thioacetamide and related scaffolds.

Challenges and Opportunities in Scaffold Modification for Targeted Research Applications

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs, and its ability to interact with a wide array of biological targets. researchgate.netnih.govnih.gov This versatility presents both opportunities and challenges for the modification of the this compound scaffold.

The primary opportunity lies in the potential to create a diverse range of analogs with tailored biological activities. By modifying the substitution pattern on the quinoline ring or altering the N-aryl group, it is possible to tune the compound's electronic, steric, and lipophilic properties. This can lead to derivatives with enhanced potency, improved selectivity, and entirely new pharmacological profiles, targeting diseases ranging from diabetes and cancer to viral infections. nih.govresearchgate.netnih.gov

The main challenge is to achieve target selectivity and maintain favorable pharmacokinetic properties. Modifications intended to enhance activity against one target may inadvertently introduce off-target effects or lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. A systematic approach, guided by computational predictions and followed by rigorous experimental validation, is necessary to navigate this complex chemical space and unlock the full therapeutic potential of the quinoline-thioacetamide scaffold. researchgate.netnih.gov

Potential for this compound as a Chemical Probe or Catalyst in Academic Settings

Beyond therapeutic applications, well-characterized molecules can serve as valuable tools in academic research. A chemical probe is a small molecule used to study biological processes by selectively interacting with a specific protein target. ufl.edu For a derivative of this compound to be considered a chemical probe, it would need to exhibit high potency and selectivity for a single target, and its mechanism of action must be well understood. The identification of a derivative with competitive and potent inhibitory action against α-glucosidase suggests that with further characterization, such compounds could be developed into chemical probes to investigate the roles of this enzyme in various cellular contexts. nih.gov

The inherent chemical properties of the quinoline scaffold also suggest a potential, albeit speculative, role in catalysis. The electron-deficient nature of the quinoline ring system and the presence of the basic nitrogen atom are features often exploited in organocatalysis. nih.gov Future research could explore whether this compound or its derivatives can catalyze specific organic reactions, opening a new avenue of application in synthetic chemistry.

New Theoretical Frameworks for Understanding Complex Interactions of the Compound

While molecular docking provides a static picture of ligand-protein interactions, more advanced theoretical frameworks are being applied to gain a deeper, more dynamic understanding. Quantum chemical methods, such as Density Functional Theory (DFT), allow for a detailed analysis of a molecule's electronic structure. nih.gov

Applying DFT to this compound could reveal its local reactivity, identifying which atoms are most likely to participate in hydrogen bonding, electrostatic interactions, or covalent bond formation. nih.gov Such calculations can also determine the nature of intermolecular interactions, such as π-π stacking, which are known to be pivotal in the stabilization of ligand-protein binding for quinoline-based inhibitors. nih.gov These theoretical insights complement experimental data and provide a foundational understanding of why the compound interacts with its biological targets in a specific manner. This knowledge is invaluable for the rational design of next-generation molecules with improved affinity and selectivity.

常见问题

What are the standard synthetic routes for 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution and coupling reactions. A common approach includes:

- Step 1: Reacting m-toluidine with 2-chloroacetyl chloride in dichloromethane to form 2-chloro-N-(m-tolyl)acetamide .

- Step 2: Introducing the quinoline-thio moiety via alkylation or thiolation. For example, coupling 2-mercaptoquinoline with the chloroacetamide intermediate using a weak base (e.g., K₂CO₃) in acetonitrile under reflux .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography improves yield and purity .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity, with peaks for aromatic protons (δ 7.4–8.0 ppm) and acetamide NH (δ ~10 ppm) .

- LC-MS: Validates molecular weight (e.g., [M+H]+ ion) and purity .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal lattices) .

- Elemental Analysis: Ensures stoichiometric consistency (e.g., C, H, N, S percentages) .

How can reaction conditions be optimized to improve synthetic yield?

Level: Basic

Answer:

Variables to optimize:

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in thiol-alkylation steps .

- Reaction Time: Extended stirring (24–48 hours) ensures completion, monitored via TLC (hexane/ethyl acetate 9:1) .

- Temperature: Reflux conditions (e.g., 80°C) accelerate coupling reactions .

- Base Selection: K₂CO₃ or NaH improves deprotonation of thiol groups .

How are structure-activity relationships (SAR) analyzed for this compound’s biological activity?

Level: Advanced

Answer:

SAR studies involve:

- Analog Synthesis: Modifying substituents (e.g., varying quinoline or m-tolyl groups) to assess impact on bioactivity .

- Enzyme Assays: Testing inhibition of targets like α-glucosidase (IC₅₀ determination) or dopamine receptors via radioligand binding .

- Computational Modeling: Docking into protein active sites (e.g., α-glucosidase) to identify key interactions (e.g., hydrogen bonds with quinoline-thio motifs) .

How can discrepancies in spectral data (e.g., NMR or elemental analysis) be resolved?

Level: Advanced

Answer:

- Repeat Analysis: Confirm results with fresh batches to rule out impurities .

- Solvent Effects: Compare NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify tautomerism or aggregation .

- Alternative Techniques: Use high-resolution MS or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

What computational methods are employed in molecular docking studies for this compound?

Level: Advanced

Answer:

- Software: Tools like AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., α-glucosidase) .

- Parameters: Include flexible ligand docking, solvation models, and scoring functions (e.g., binding free energy ΔG) .

- Validation: Cross-check with experimental IC₅₀ values and site-directed mutagenesis data .

How does crystallography inform structural stability and polymorphism?

Level: Advanced

Answer:

- Hydrogen Bonding: N–H⋯O and C–H⋯O interactions (e.g., in orthorhombic Pbca crystals) stabilize polymorphs .

- Conformational Flexibility: Non-planar cyclobutane rings (dihedral angles ~25.9°) influence packing efficiency .

- Crystallization Conditions: Slow evaporation from ethanol yields single crystals suitable for XRD .

How are polymorphic forms addressed during synthesis and purification?

Level: Advanced

Answer:

- Solvent Screening: Test ethanol, acetonitrile, or mixed solvents to isolate specific polymorphs .

- Temperature Control: Cooling rates during recrystallization affect nucleation and crystal form .

- PXRD Analysis: Compare experimental patterns with simulated data from single-crystal structures .

How is biological activity validated through in vitro assays?

Level: Advanced

Answer:

- Receptor Binding: Competitive inhibition assays (e.g., [³H]N-methylspiperone for dopamine D2-like receptors) .

- Functional Studies: β-arrestin recruitment or cAMP inhibition assays quantify signaling modulation .

- Enzyme Kinetics: Michaelis-Menten analysis for α-glucosidase inhibition (Km and Vmax changes) .

What strategies enable regioselective synthesis of the quinoline-thio moiety?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。